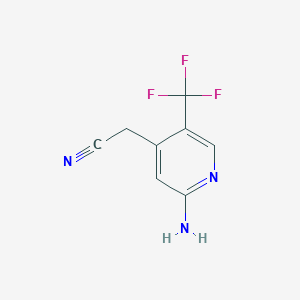

2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile

Description

Properties

IUPAC Name |

2-[2-amino-5-(trifluoromethyl)pyridin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)6-4-14-7(13)3-5(6)1-2-12/h3-4H,1H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVNBZHIHVICHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401229813 | |

| Record name | 2-Amino-5-(trifluoromethyl)-4-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401229813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228898-09-6 | |

| Record name | 2-Amino-5-(trifluoromethyl)-4-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228898-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(trifluoromethyl)-4-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401229813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Production of 2-Amino-4-(trifluoromethyl)pyridine

2-Amino-4-(trifluoromethyl)pyridine, a similar compound, can be synthesized through a reaction involving a compound of formula (II) with ammonia in the presence of a hydrophilic ether, followed by dehalogenation of the resulting compound of formula (I). The dehalogenation step can be performed without isolating or purifying compound (I). Salts of 2-amino-4-(trifluoromethyl)pyridine, such as acid addition salts like hydrochlorides and sulfates, can be produced using known salt-forming reactions.

Reaction (B):

[Reaction (B) Depicts the chemical formulas and reagents used to produce 2-amino-4-(trifluoromethyl)pyridine]

In one instance, 10 g (0.046 moles) of 2,6,4-DCTF, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of 2-Me-THF were heated in an autoclave (200 mL) to 150 °C with stirring for approximately 6 hours. After cooling the autoclave to 30-40 °C, 300 mg of 5% Pd/C (54% wet, 0.076 mmoles) was added, and hydrogen was introduced up to 1.6 MPa, followed by heating to 100 °C with stirring for about 3 hours. The mixture was then cooled, filtered through Celite, water was added to the filtrate, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with saturated saline and dried over sodium sulfate. After concentrating under reduced pressure and adding n-hexane, the resulting crystal was stirred under ice cooling for 30 minutes, filtered, washed with ice-cooled n-hexane three times, and dried under reduced pressure to yield 5.36 g of 2,4-ATF as a white crystal (71.4% yield).

Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitriles

Trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles can be prepared through the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or via Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization. The reaction mechanism involves the formation of a Michael adduct, which then undergoes cyclization via intramolecular S\$$_{N}\$$2 substitution or nucleophilic addition.

General Procedure A: KOH-Catalyzed Reaction

| Reactants | Conditions |

|---|---|

| Aldehyde (5 mmol) | 20 mL EtOH, 1 drop 10% aq KOH, stir 0.5 h |

| α-Thiocyanatoketone 7 (5 mmol) | 4 mL 10% aq KOH, stir 0.5 h, dilute with 10 mL water, keep at 25 °C for 0.5 h |

| Product | Dihydrothiophenes 6a or 6b , purified by recrystallization from EtOH–acetone |

General Procedure B: KOH-Catalyzed Reaction of Thioacrylamides

| Reactants | Conditions |

|---|---|

| Thioacrylamides 5a,b | 10 mL EtOH, 2.0 mL 10% aq KOH dropwise with stirring |

| α-Thiocyanatoketone 7 | Stir 0.5 h, dilute with 5 mL water, stand for 0.5 h |

| Product | Precipitate filtered, washed with water and cold EtOH, recrystallized from EtOH–acetone (38-40% yield) |

Synthetic Approaches to Pyridine and Analogs

Pyridine and its analogs have been synthesized using various research reports, highlighting their wide range of pharmacological and industrial applications. One method involves the synthesis of dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide (41) in a three-step process.

- Reaction of cyclopentanone (36) with sodium methoxide and methyl formate to produce sodium (E) and (Z)-(2-oxocyclopentylidene) methanolate (37).

- Reaction of (Z)-(2-oxocyclopentylidene) methanolate with cyanothioacetamide and piperidinium acetate, followed by acidification with acetic acid to yield 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b] pyridine-3-carbonitrile (38).

- Synthesis of 2-bromo-N-phenylacetamide (40) from aniline (39) and bromoacetyl bromide in the presence of triethylamine, which is then mixed with 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta.

Synthesis of 4-(Difluoromethyl)pyridin-2-amine

A scalable and economical synthesis of 4-(difluoromethyl)pyridin-2-amine (1) involves a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride. This method avoids the use of fluorinating agents and sealed vessels, using commercially available 2,2-difluoroacetic anhydride as the starting reagent.

One-Pot Synthesis:

| Reactants | Conditions |

|---|---|

| 18 (50 g, 0.26 mol) in acetic acid (500 mL) | Add methoxylamine hydrochloride (66 g, 0.78 mol), stir at 50 °C for 7 h; cool to room temperature, add HBr in acetic acid (33%, 89 mL, 0.51 mol), stir at 90 °C for 15 h |

| Reduction | Cool, degas under nitrogen, add zinc (50.2 g, 0.78 mol) portionwise, stir at room temperature for 3 h, filter over Celite, wash with EtOAc, concentrate under reduced pressure |

| Basification and Extraction | Cool residue to 16–20 °C, slowly add ammonium hydroxide (33% in H2O, 370 mL), extract with dichloromethane (3 × 900 mL), dry over Na2SO4, remove solvent under reduced pressure, solvent switch to heptane (250 mL), keep at 4 °C for 15 h |

| Product | 4-(Difluoromethyl)pyridin-2-amine 1 (27.2 g, 72%) as a light brownish solid |

Large-Scale Synthesis:

| Reactants | Conditions |

|---|---|

| 18 (3.0 kg, 15.7 mol) in acetic acid (30 L) | Add O-methoxylamine hydrochloride (3.9 kg, 47.1 mol), stir at 50 °C for 7 h; cool to 25 °C, add hydrobromic acid in acetic acid (33%, 5.5 L, 31.4 mol), stir at 90 °C for 12 h |

| Reduction | Degas with nitrogen, cool to 20 °C, add zinc (2.42 kg, 47.1 mol), stir at 25–30 °C for 3 h, filter over Celite, wash with EtOAc (15 L) and acetic acid (6 L) |

| Basification and Extraction | Concentrate filtrate, basify with aqueous NH4OH (25%), extract with dichloromethane (3 × 30 L), dry over Na2SO4, treat with activated charcoal, filter through Celite, wash with dichloromethane |

| Product | 4-(Difluoromethyl)pyridin-2-amine 1 (1.36 kg, 60%) as a pale brownish solid after solvent switch to heptane (12 L), stirring at 25–30 °C for 1 h, filtration, and drying under vacuum |

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Pharmaceutical Applications

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethyl group enhances biological activity, making it a valuable component in drug discovery and development.

Drug Synthesis Intermediates

- Trifluoromethylpyridines : The compound is used in synthesizing trifluoromethylpyridine derivatives, which are integral to many pharmaceutical formulations. These derivatives often exhibit enhanced potency and selectivity in biological systems .

- Anticancer Agents : Research indicates that compounds derived from 2-amino-5-(trifluoromethyl)pyridine-4-acetonitrile demonstrate cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Clinical Trials and Research

Several derivatives of the compound are currently undergoing clinical trials for their efficacy in treating diseases such as diabetes and cancer. For instance, modifications to the structure have shown promising results in improving insulin sensitivity and reducing inflammation .

Agrochemical Applications

The compound's role extends into agrochemicals, where its derivatives are utilized as active ingredients in crop protection products.

Fungicides

- Fluazinam : A notable application of this compound is its use in synthesizing fluazinam, a potent fungicide that exhibits high efficacy against various fungal pathogens affecting crops . The trifluoromethyl group contributes to the compound's enhanced fungicidal activity compared to traditional chlorine-substituted compounds.

Herbicides

The synthesis of herbicides using this compound has been explored due to its ability to inhibit specific biochemical pathways in plants, leading to effective weed control without harming crops .

Chemical Synthesis Techniques

- Reactions with Acetonitrile : Acetonitrile serves as both a solvent and a reactant in several synthetic pathways, facilitating the formation of the desired pyridine derivatives under mild conditions .

- Catalytic Methods : Recent advancements include catalytic methods that enhance reaction rates and yields while minimizing by-products, making the process more environmentally friendly .

Case Studies

Several case studies illustrate the practical applications and benefits of using this compound.

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Table 1: Structural and Functional Comparisons

Key Observations :

- The cyano group in this compound increases electrophilic substitution resistance compared to carboxylic acid derivatives (e.g., nicotinic acid), making it more suitable for reactions requiring stable aromatic systems .

- The absence of a carboxylic acid group reduces polarity, enhancing lipid solubility and bioavailability compared to nicotinic acid analogs .

Heterocyclic Derivatives with CF₃ and Cyano Groups

Table 2: Pyrimidine and Pyrazine Analogs

Key Observations :

- The cyano group in these compounds is introduced via nucleophilic substitution (e.g., KCN with chloropyrimidine) or palladium-mediated cyanation, contrasting with pyridine-4-acetonitrile’s pre-installed cyanoethyl group .

Biological Activity

2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group, a trifluoromethyl group, and an acetonitrile moiety. This unique combination of functional groups contributes to its biological properties and reactivity.

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with microbial targets .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast) | 15.0 |

| HeLa (cervical) | 12.5 |

| A549 (lung) | 10.0 |

Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and the down-regulation of critical oncogenes such as EGFR and KRAS .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in disease processes. The trifluoromethyl group enhances interactions with biological molecules, potentially inhibiting key pathways associated with microbial resistance and cancer cell proliferation .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications to the pyridine ring can significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased anticancer potency |

| Variation in halogen substituents | Altered antimicrobial efficacy |

This information suggests that fine-tuning the chemical structure can optimize therapeutic effects while minimizing toxicity .

Study on Antimicrobial Efficacy

In a study conducted on a series of pyridine derivatives, this compound was shown to have superior activity compared to other fluorinated analogs. The study utilized various bacterial strains to determine MIC values, confirming its potential as an effective antimicrobial agent .

Cancer Cell Line Evaluation

Another investigation focused on the compound's effects on human cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability, with IC50 values comparable to established chemotherapeutics like Doxorubicin . The study also highlighted the compound's ability to induce cell cycle arrest at the G2/M phase.

Q & A

Basic: What synthetic methodologies are reported for 2-amino-5-(trifluoromethyl)pyridine-4-acetonitrile and related intermediates?

Answer:

The compound is synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cyanation. For example:

- Reference Example 63 (EP 4 374 877 A2):

- Reagents: 2-(6-Chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline, potassium cyanide (KCN), 1,4-diazabicyclo[2.2.2]octane (DABCO), dimethylsulfoxide (DMSO).

- Conditions: Stirring at 0°C → room temperature overnight.

- Purification: C18 reverse-phase column chromatography (40–100% acetonitrile/water).

- Yield: 38% .

- Alternative route (Reference Example 64):

- Uses zinc dicyanide, 1,1’-bis(diphenylphosphino)ferrocene (dppf), and tris(dibenzylideneacetone)dipalladium(0) under nitrogen at 80–110°C.

- Yield: 66% due to optimized catalytic system .

Advanced: How do reaction conditions influence the yield and regioselectivity of cyanation in pyridine derivatives?

Answer:

- Catalyst choice: Palladium catalysts (e.g., Pd2(dba)3·CHCl3) with dppf ligands enhance cyanide transfer efficiency compared to non-catalytic SNAr routes, as seen in Reference Example 64 (66% yield) vs. 63 (38%) .

- Temperature: Higher temperatures (e.g., 110°C) promote cross-coupling reactions but may risk decomposition. Lower temperatures (0–80°C) favor controlled SNAr mechanisms .

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states in metal-catalyzed reactions, improving cyanide nucleophilicity .

Basic: What analytical techniques are used to characterize this compound?

Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., m/z 265 [M+H]+ for intermediates) .

- HPLC (High-Performance Liquid Chromatography): Validates purity under standardized conditions (e.g., retention time 1.16 minutes using SMD-TFA05 column) .

- Reverse-phase chromatography: Purification with acetonitrile/water gradients (0.03% formic acid modifier) ensures separation of polar byproducts .

Advanced: How do substituents (e.g., trifluoromethyl, methoxy) affect the reactivity of pyridine derivatives in cross-coupling reactions?

Answer:

- Trifluoromethyl (-CF3):

- Electron-withdrawing effect activates the pyridine ring for nucleophilic attack at the 4-position.

- Stabilizes intermediates via hydrophobic interactions during chromatography .

- Methoxy (-OCH3):

- Electron-donating groups deactivate the ring but improve solubility in polar solvents.

- In Reference Example 66, methoxy substitution at the 5-position of pyrimidine reduces steric hindrance, facilitating cyanation .

Basic: What safety precautions are critical when handling 2-amino-5-(trifluoromethyl)pyridine derivatives?

Answer:

- Ventilation: Use fume hoods to avoid inhalation (P403+P233) .

- Fire hazards: Avoid water jets (use CO2/dry powder extinguishers) due to flammability risks .

- Waste disposal: Follow local regulations for cyanide-containing intermediates (P501) .

Advanced: How to resolve contradictions in LCMS/HPLC data for structurally similar pyridine derivatives?

Answer:

- Co-elution issues: Use orthogonal methods (e.g., NMR, IR) to distinguish isomers.

- Column selection: SQD-FA05 vs. SMD-TFA05 columns resolve retention time discrepancies (e.g., 0.82 vs. 1.16 minutes for analogous compounds) .

- Mass accuracy: High-resolution MS (HRMS) differentiates isobaric species (e.g., m/z 299 vs. 265 [M+H]+) .

Basic: What are common impurities in synthesized this compound?

Answer:

- Byproducts:

- Detection: Monitor via HPLC peak integration (<95% purity requires re-purification) .

Advanced: What strategies improve scalability of pyridine-4-acetonitrile synthesis for preclinical studies?

Answer:

- Catalyst loading reduction: Substoichiometric Pd catalysts (e.g., 0.029 mmol in Reference Example 64) minimize costs .

- Batch vs. flow chemistry: Continuous flow systems enhance heat/mass transfer for exothermic cyanations .

- Green solvents: Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

Basic: How to access structurally related compounds for structure-activity relationship (SAR) studies?

Answer:

- Derivatization:

- Commercial sources: Use analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile (CAS 892501-99-4) as building blocks .

Advanced: How does the trifluoromethyl group influence the electronic properties of pyridine in medicinal chemistry applications?

Answer:

- Lipophilicity: Increases logP (e.g., 2-amino-5-(trifluoromethyl)nicotinic acid, logP ~1.8), enhancing membrane permeability .

- Metabolic stability: CF3 reduces oxidative metabolism, as shown in analogs used for kinase inhibitors .

- Electron density: Withdraws electrons from the ring, directing electrophilic substitutions to the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.